molecular formula C20H21N3O5 B2604682 N-(4-methoxybenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892269-96-4

N-(4-methoxybenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2604682
M. Wt: 383.404
InChI Key: OGZJKQPSHXRJTL-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazoline core, with the various substituents attached at the appropriate positions. The presence of multiple oxygen and nitrogen atoms could result in a variety of hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Ligand Binding Studies

A study focused on the synthesis and evaluation of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives derived from compounds similar to N-(4-methoxybenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These derivatives were evaluated for their affinity for apamin-sensitive binding sites, which are integral to understanding the modulation of Ca2+-activated K+ channels. The research found that certain methoxylated analogues possess higher affinity, demonstrating the potential of these compounds in studying ion channel modulation and their roles in neurological disorders (Graulich et al., 2006).

Anti-inflammatory and Analgesic Agents

Another research avenue explores the synthesis of novel derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents. These studies aim to leverage the structural features of the quinazoline derivatives to discover new cyclooxygenase inhibitors with potential applications in treating inflammation and pain. The research highlighted the development of compounds with significant COX-2 selectivity and analgesic activity, showcasing the therapeutic potential of these derivatives (Abu‐Hashem et al., 2020).

Synthesis of Alkaloid Structures

Further research has been conducted on the conversion of carboxylic acids to carboxamides to synthesize 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This work is pivotal for the development of synthetic methodologies that allow for the production of complex alkaloid structures, which have numerous pharmacological applications. The study demonstrates a practical method for achieving these conversions, highlighting the versatility of quinazoline derivatives in synthesizing biologically active compounds (Nery et al., 2003).

Cytotoxic Activity and Cancer Research

Quinazoline derivatives have also been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies aim to identify new anticancer agents by exploring the growth inhibition properties of these compounds. The research into N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various quinazoline structures provides insights into the development of novel anticancer drugs with the potential for targeted therapy (Bu et al., 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its specific biological activity and physicochemical properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its biological activity, as well as optimization of its physical and chemical properties for potential therapeutic applications .

properties

IUPAC Name

3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-27-10-9-23-19(25)16-8-5-14(11-17(16)22-20(23)26)18(24)21-12-13-3-6-15(28-2)7-4-13/h3-8,11H,9-10,12H2,1-2H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZJKQPSHXRJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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